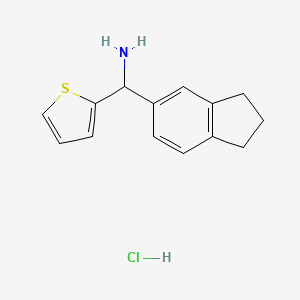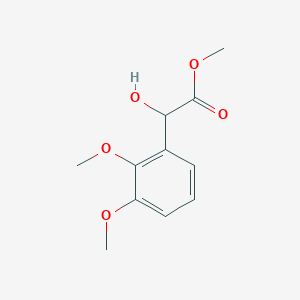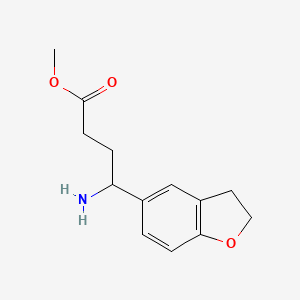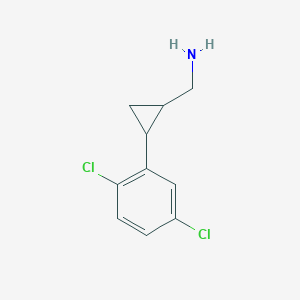
4-(4-Isocyanatobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isocyanatobenzyl)morpholine is a chemical compound that belongs to the family of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyl group, which is further connected to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatobenzyl)morpholine typically involves the reaction of 4-(4-aminobenzyl)morpholine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{4-(4-aminobenzyl)morpholine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Isocyanatobenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can lead to the formation of amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Isocyanatobenzyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of coatings, adhesives, and other materials due to its reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Isocyanatobenzyl)morpholine
- 4-(2-Isocyanatobenzyl)morpholine
- 4-(4-Isocyanatophenyl)morpholine
Comparison
4-(4-Isocyanatobenzyl)morpholine is unique due to the position of the isocyanate group on the benzyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, such as 4-(3-Isocyanatobenzyl)morpholine and 4-(2-Isocyanatobenzyl)morpholine, the para-substitution pattern in this compound can lead to different steric and electronic effects, affecting its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4-[(4-isocyanatophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H14N2O2/c15-10-13-12-3-1-11(2-4-12)9-14-5-7-16-8-6-14/h1-4H,5-9H2 |
InChI-Schlüssel |
LQLMBAHMABIHPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










